![molecular formula C7H3BrCl2O2 B2665699 3-Bromo-2,5-dichlorobenzoic acid CAS No. 855202-79-8](/img/structure/B2665699.png)
3-Bromo-2,5-dichlorobenzoic acid
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Overview
Description
3-Bromo-2,4-dichlorobenzoic acid is a compound with the molecular weight of 269.91 . It’s a solid powder stored at ambient temperature .
Synthesis Analysis
While specific synthesis information for 3-Bromo-2,5-dichlorobenzoic acid is not available, a related compound, 3,5-dichlorobenzoic acid, has been synthesized from thionyl chloride .Molecular Structure Analysis
The molecular structure of a similar compound, 3-Bromo-2-chlorobenzoic acid, has an average mass of 235.462 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2,5-Dichlorobenzoic acid, include a density of 1.5±0.1 g/cm3, a boiling point of 301.0±22.0 °C at 760 mmHg, and a melting point of 151-154°C .Scientific Research Applications
Organic Synthesis and Chemical Reactions
3-Bromo-2,5-dichlorobenzoic acid and related compounds have been studied for their reactivity and utility in organic synthesis. For example, the ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids with hindered lithium dialkylamides at low temperatures produces lithium 3-chloro/bromo-2-lithiobenzoates. These intermediates can be transformed into a variety of 2-substituted-3-chloro/bromobenzoic acids, showcasing their potential in synthetic chemistry (Gohier & Mortier, 2003).
Environmental Science and Water Treatment
Research on the effect of bromide ion on the formation of haloacetic acid (HAA) species from the chlorination and chloramination of waters containing aquatic humic substances indicates the formation of bromochloro-, bromodichloro-, and dibromochloroacetic acids in the presence of bromide. This study underscores the importance of understanding bromide's role in water treatment processes and its impact on the formation of disinfection byproducts (Cowman & Singer, 1996).
Drug Synthesis
The compound has also found application in the synthesis of pharmacologically active molecules. For instance, 5-Bromo-2-chlorobenzoic acid was used in the multi-step synthesis of dapagliflozin, an antidiabetic drug. This highlights its utility as a building block in the development of therapeutics (Jie Yafei, 2011).
Safety and Hazards
properties
IUPAC Name |
3-bromo-2,5-dichlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZLROIBULTHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-dichlorobenzoic acid |
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